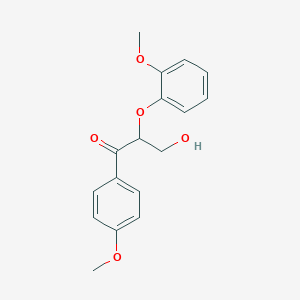
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS number 92409-23-9 . It’s a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of formic acid, (4,4’-di-tert-butyl-2,2’-dipyridyl)-bis- (2-phenylpyridine (-1H))-iridium (III) hexafluorophosphate, and N-ethyl-N,N-diisopropylamine in ethanol . The mixture is irradiated by a 14 W Blue LED strip until reaction completion . The resulting oil is then diluted in water and extracted with ethyl acetate . If the starting material contained acetophenone as the phenacyl fragment, 1 eq. of PhTMS was added to the oil and the mixture was diluted in CDCl3 .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H18O5 . The InChI key is UDHUCQIIVVUAAA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be involved in a reaction with hydrogen in tetrahydrofuran and water at 240.0℃ under 7500.75 Torr for 12 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.33 . It’s a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It’s soluble in water with a solubility of 0.154 mg/ml .Wissenschaftliche Forschungsanwendungen
Pyrolytic Reactivities in Lignin Pyrolysis
- Application : Studies of lignin model dimers, including similar compounds to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, reveal insights into radical chain reactions in lignin pyrolysis. This includes understanding β-ether cleavage reactivities under various conditions, which is crucial in biomass conversion and energy applications (Watanabe, Kawamoto, & Saka, 2015).
Lignin Degradation by Bacteria
- Application : Studies on Pseudomonas acidovorans bacteria, which utilize lignin model compounds similar to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, help in understanding lignin degradation. This is significant for waste management and recycling processes, offering insights into the microbial breakdown of lignin, a major component of plant biomass (Vicuña, González, Mozuch, & Kirk, 1987; Vicuña, González, Mozuch, & Kirk, 1988).
Antimicrobial Properties
- Application : Some derivatives of similar compounds have shown antimicrobial properties. This paves the way for potential use in developing new antimicrobial agents, contributing to the field of pharmaceuticals and medical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Anticancer Activity
- Application : Studies on phenolic compounds, including those structurally related to 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, have revealed anticancer activities. This is crucial in the development of new anticancer drugs and treatments, expanding our arsenal against various cancer types (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUCQIIVVUAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

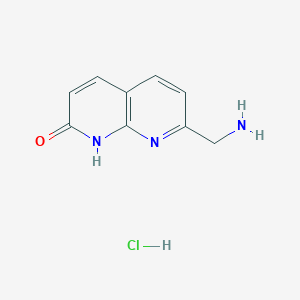
![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)
![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)
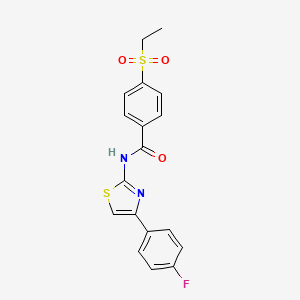

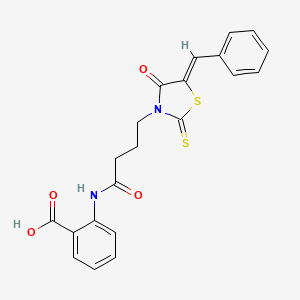

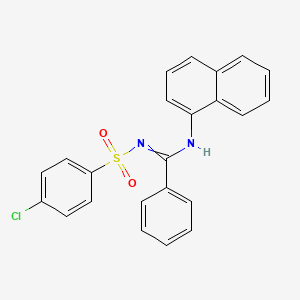
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)
![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)